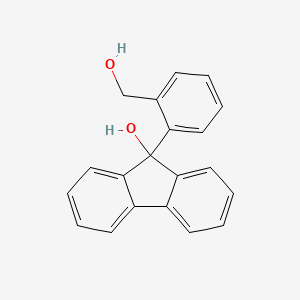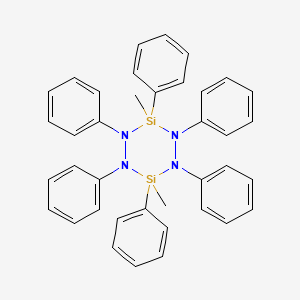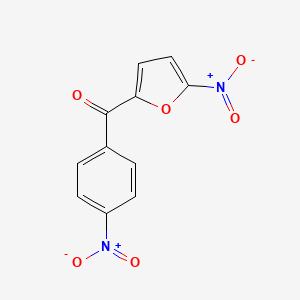![molecular formula C13H13ClN2 B11948150 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline CAS No. 92733-83-0](/img/structure/B11948150.png)
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group attached to the benzene ring and a pyridinyl group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroaniline with 2-(2-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki-Miyaura coupling, where 3-chloroaniline is coupled with 2-(2-pyridinyl)ethyl boronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of the compound can yield amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and pyridinyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-chloro-N-[2-(2-pyridinyl)ethyl]-1-propanesulfonamide: Similar structure with a sulfonamide group instead of an aniline group.
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide: Contains a benzamide group instead of an aniline group.
Uniqueness
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline is unique due to the combination of its chloro and pyridinyl groups, which confer distinct chemical reactivity and potential biological activity
特性
CAS番号 |
92733-83-0 |
|---|---|
分子式 |
C13H13ClN2 |
分子量 |
232.71 g/mol |
IUPAC名 |
3-chloro-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C13H13ClN2/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12/h1-6,8,10,16H,7,9H2 |
InChIキー |
MIVSCJLFCYLECS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



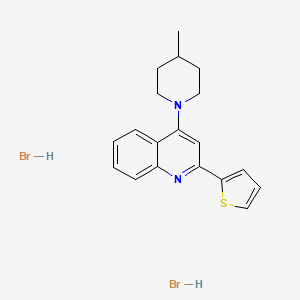
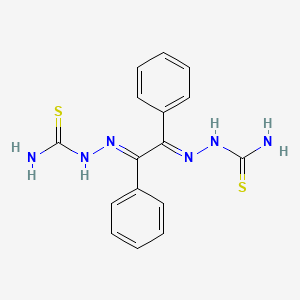
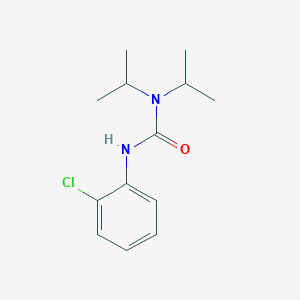
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
